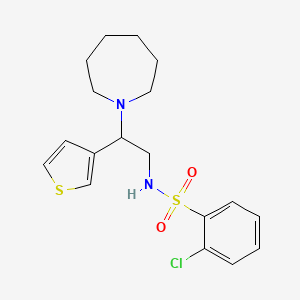
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O2S2 and its molecular weight is 398.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chlorobenzenesulfonamide is a complex organic compound notable for its unique structural features, which include an azepane ring and a thiophene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in modulating neurotransmitter systems and acting as a therapeutic agent for various neuropsychiatric disorders.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Neurotransmitter Modulation : Studies suggest that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
- Therapeutic Potential : There is ongoing research into its efficacy as a treatment for conditions such as anxiety, depression, and other neuropsychiatric disorders. The unique combination of the azepane and thiophene structures potentially enhances its pharmacological profile.
Case Studies
Several studies have investigated the biological activity of related compounds. Notably:
- Study on Receptor Binding : A study demonstrated that derivatives of the compound showed significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- In Vivo Efficacy : Preclinical trials indicated that compounds with similar structures exhibited anxiolytic effects in rodent models, suggesting potential therapeutic applications for human anxiety disorders.
Interaction Studies
Interaction studies utilizing techniques such as radiolabeled ligand binding assays have been crucial in understanding how this compound interacts at the molecular level. These studies often focus on:
- Binding Affinity : Determining the compound's affinity for various receptors.
- Mechanism of Action : Understanding how it influences neurotransmitter release and receptor activation.
Comparative Analysis
To better understand the unique aspects of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[4-(azepan-1-yl)phenyl]acetamide | Azepane ring attached to phenyl | Simpler structure, lacks thiophene |
| 4-chloro-N-(piperidin-1-yl)benzamide | Piperidine instead of azepane | Similar biological targets |
| 2-thiophenecarboxylic acid | Contains thiophene but no azepane | Different functional group |
This table highlights that while these compounds share certain structural elements, the unique combination of features in this compound may enhance its pharmacological profile.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S2/c19-16-7-3-4-8-18(16)25(22,23)20-13-17(15-9-12-24-14-15)21-10-5-1-2-6-11-21/h3-4,7-9,12,14,17,20H,1-2,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFZITFQWBDHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













